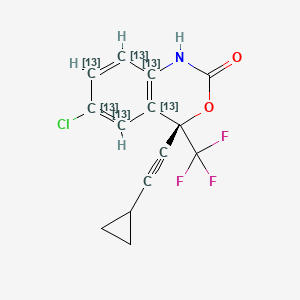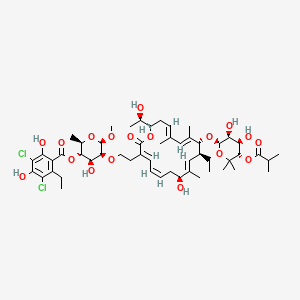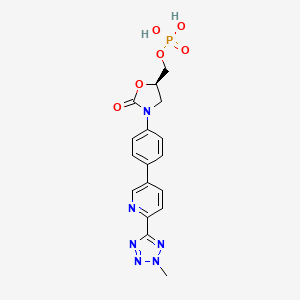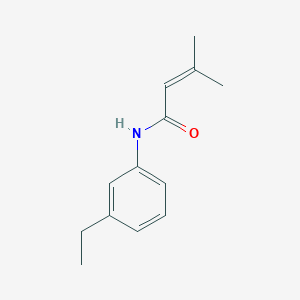
(S)-Efavirenz-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Efavirenz-13C6 is a labeled compound of Efavirenz, an antiretroviral drug used in the treatment of human immunodeficiency virus (HIV) infection. The compound is isotopically labeled with carbon-13, which makes it useful in various scientific studies, including pharmacokinetic and metabolic research. The (S)-enantiomer of Efavirenz is known for its specific activity and effectiveness in inhibiting the reverse transcriptase enzyme of HIV.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Efavirenz-13C6 involves several steps, starting from commercially available starting materials. The key steps include the introduction of the carbon-13 isotope and the formation of the (S)-enantiomer. The synthetic route typically involves:
Introduction of Carbon-13 Isotope: This can be achieved through the use of carbon-13 labeled reagents in the synthesis process.
Formation of (S)-Enantiomer: This step involves the use of chiral catalysts or chiral resolution techniques to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up the Synthesis: Using larger quantities of starting materials and reagents.
Optimization of Reaction Conditions: Ensuring that the reactions are efficient and yield high purity products.
Purification and Isolation: Using techniques such as crystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
(S)-Efavirenz-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can be studied for their pharmacological properties.
科学的研究の応用
(S)-Efavirenz-13C6 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Efavirenz in the body.
Metabolic Research: Helps in identifying and quantifying the metabolites of Efavirenz.
Drug Interaction Studies: Used to study the interactions of Efavirenz with other drugs.
Biological Research: Helps in understanding the mechanism of action of Efavirenz at the molecular level.
Industrial Applications: Used in the development and optimization of antiretroviral therapies.
作用機序
(S)-Efavirenz-13C6 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. The compound binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA. This inhibition blocks the replication of the virus, reducing the viral load in the patient’s body. The molecular targets include the reverse transcriptase enzyme and the pathways involved in viral replication.
類似化合物との比較
Similar Compounds
Efavirenz: The non-labeled version of (S)-Efavirenz-13C6.
Nevirapine: Another non-nucleoside reverse transcriptase inhibitor used in HIV treatment.
Delavirdine: A similar compound with a different chemical structure but similar mechanism of action.
Uniqueness
This compound is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in scientific research. The (S)-enantiomer also provides specific activity and effectiveness in inhibiting the reverse transcriptase enzyme, making it a valuable tool in the study of HIV treatment and drug development.
特性
分子式 |
C14H9ClF3NO2 |
|---|---|
分子量 |
321.63 g/mol |
IUPAC名 |
(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1/i3+1,4+1,7+1,9+1,10+1,11+1 |
InChIキー |
XPOQHMRABVBWPR-VLYMYCQESA-N |
異性体SMILES |
C1CC1C#C[C@]2([13C]3=[13C]([13CH]=[13CH][13C](=[13CH]3)Cl)NC(=O)O2)C(F)(F)F |
正規SMILES |
C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B13860499.png)

![tert-Butyl 4-(6-ethylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13860502.png)
![(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13860512.png)
![2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B13860519.png)


![6-[tert-butyl(dimethyl)silyl]oxy-2,3,4,5-tetrakis(phenylmethoxy)-N-(1-phenylpropan-2-yl)hexanamide](/img/structure/B13860537.png)


![4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate](/img/structure/B13860554.png)

![2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-methylacetamide](/img/structure/B13860561.png)
![1-Methyl-4-[(1E)-2-[4-[methyl(16-oxo-3,6,9,12,15-pentaoxatritriacont-1-yl)amino]phenyl]ethenyl]-pyridinium Iodide Salt](/img/structure/B13860566.png)
